4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its unique thieno[2,3-D]pyrimidine structure. The empirical formula for this compound is , and it has a molecular weight of 214.63 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is typically available with a purity of 95% or higher. The compound is cataloged under the CAS number 86825-96-9, which aids in its identification and procurement in laboratory settings .
This compound belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities. The presence of chlorine at the 4-position and a carboxylic acid group at the 6-position enhances its reactivity and potential interactions with biological targets.
The synthesis of 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid can be achieved through several methods:
The synthesis typically requires specific solvents (e.g., dioxane) and reagents (e.g., phosphoryl trichloride) under controlled temperatures to facilitate the formation of the desired product while minimizing by-products.
The molecular structure of 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid consists of:
The structural formula can be represented as follows:
Key structural data includes:
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid participates in various chemical reactions due to its functional groups:
The reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to ensure high yields and selectivity.
The mechanism of action for compounds like 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors within cells. The thieno-pyrimidine core may mimic natural substrates or inhibitors, allowing it to modulate biological pathways effectively.
Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cells by interfering with cellular processes such as DNA replication or repair mechanisms. Studies have demonstrated promising results in targeting triple-negative breast cancer cells through these mechanisms .
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid is generally a solid at room temperature. Its melting point and solubility characteristics are significant for practical applications in drug formulation.
Key chemical properties include:
4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid has several notable applications in scientific research:
The synthesis of 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS: 86825-96-9) relies on meticulously optimized multi-step sequences starting from functionalized thienopyrimidine precursors. A predominant route involves the regioselective chlorination of 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate intermediates using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C, 6–8 hours). This step achieves high conversion rates (>95%) but requires strict anhydrous handling due to POCl₃'s moisture sensitivity [4] [8]. Alternative pathways avoid harsh chlorinating agents by leveraging solid-phase synthesis techniques, where 3-aminothiophene-2-carboxylate scaffolds are immobilized on AMEBA resin. Subsequent bromination, Suzuki coupling for aryl introduction (63–71% yield), and cyclization yield the core structure before carboxylation [8]. Recent optimizations focus on solvent selection (DMF > dioxane) and catalytic systems, notably Pd(dppf)Cl₂ for carbonylative coupling, which enhances atom economy and reduces step counts [3].
Table 1: Comparative Analysis of Synthetic Pathways
Precursor | Key Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
4-Hydroxythienopyrimidine | POCl₃ | Reflux, 6–8 hr | 85–90 | High conversion |
AMEBA-bound aminothiophene | Pd(dppf)Cl₂/CO | 80°C, 12 hr | 63–71 | Avoids POCl₃; modular |
4-Chlorothienopyrimidine | CO₂/Pd catalyst | 100°C, 8 hr | 70–75 | Direct carboxylation |
Carboxylation at the C6 position employs two distinct strategies: transition-metal-mediated CO₂ insertion and classical carboxylation using reactive agents like methyl chloroformate. The Pd(dppf)Cl₂-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidine (CAS: 875515-76-7) under 50–100 psi CO₂ pressure enables direct carboxylic acid installation, yielding 70–75% product with minimal byproducts [3] [6]. This method exploits the electrophilic character of the C6 position, facilitated by the electron-withdrawing chlorine at C4. By contrast, classical approaches use carboxylating agents (e.g., methyl chloroformate) in tetrahydrofuran with lithium diisopropylamide (LDA) at −78°C. Though efficient (yields: 65–70%), this route demands stringent temperature control and anhydrous conditions to suppress hydrolysis or decarboxylation [4]. Recent optimizations substitute LDA with safer bases like NaHMDS, improving reproducibility while maintaining yields [6].
Table 2: Carboxylation Reaction Parameters and Outcomes
Method | Reagent/Catalyst | Temperature/Pressure | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
CO₂ Insertion | Pd(dppf)Cl₂ | 100°C, 50–100 psi | 70–75 | >98% |
Methyl Chloroformate | LDA/THF | −78°C, ambient | 65–70 | 95–97% |
In Situ Carbanion Capture | NaHMDS/DMF | −30°C, ambient | 68–72 | >97% |
Final purification of 4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid (MW: 214.63 g/mol) hinges on solubility-driven recrystallization or preparative chromatography. Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals with >99% chemical purity but risks acid decarboxylation if heated above 80°C [4] [7]. Alternatively, dimethyl sulfoxide (DMSO)/water mixtures enable low-temperature crystallization (25–30°C), preserving labile functional groups but requiring extended drying to remove solvent inclusions. For chromatographic purification, silica gel (60–120 mesh) with ethyl acetate/hexane/acetic acid (75:24:1 v/v) resolves carboxylate analogs, while reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99.5% purity for biological applications [7] [8]. Process-scale optimization favors gradient recrystallization over chromatography due to lower cost and higher throughput (85% recovery vs. 70% in HPLC) [4].
Table 3: Solubility Profile and Purification Efficiency
Solvent System | Solubility (mg/mL) | Recovery (%) | Purity (%) | Application Context |
---|---|---|---|---|
Ethanol/Water (4:1) | 12.5 | 85 | >99 | Bulk industrial scale |
DMSO/Water (1:2) | 8.2 | 90 | 98 | Acid-sensitive derivatives |
Ethyl Acetate/Hexane/AcOH | 6.8 | 75 | >99.5 | Analytical standards |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8